Ethylphenidate Ethylphenidate Ethylphenidate (EPH) is a psychostimulant and a close analog of methylphenidate. Ethylphenidate acts as both a dopamine reuptake inhibitor and norepinephrine reuptake inhibitor, meaning it effectively boosts the levels of the norepinephrine and dopamine neurotransmitters in the brain, by binding to, and partially blocking the transporter proteins that normally remove those monoamines from the synaptic cleft. While almost certainly an urban legend, there have been anecdotal reports of a perforated septum resulting from even just a few uses of ethylphenidate by insufflation (snorting), This is almost certainly due to ethylphenidate being caustic or containing caustic impurities, some users also report the drug is extremely painful to insuflate, however this is likely hyperbole stemming from the niche reputation of the drug.
Brand Name: Vulcanchem
CAS No.: 57413-43-1
VCID: VC0034345
InChI: InChI=1S/C15H21NO2/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3
SMILES: CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2
Molecular Formula: C15H21NO2
Molecular Weight: 247.33 g/mol

Ethylphenidate

CAS No.: 57413-43-1

Main Products

VCID: VC0034345

Molecular Formula: C15H21NO2

Molecular Weight: 247.33 g/mol

Ethylphenidate - 57413-43-1

CAS No. 57413-43-1
Product Name Ethylphenidate
Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
IUPAC Name ethyl 2-phenyl-2-piperidin-2-ylacetate
Standard InChI InChI=1S/C15H21NO2/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3
Standard InChIKey AIVSIRYZIBXTMM-UHFFFAOYSA-N
SMILES CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2
Canonical SMILES CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2
Description Ethylphenidate (EPH) is a psychostimulant and a close analog of methylphenidate. Ethylphenidate acts as both a dopamine reuptake inhibitor and norepinephrine reuptake inhibitor, meaning it effectively boosts the levels of the norepinephrine and dopamine neurotransmitters in the brain, by binding to, and partially blocking the transporter proteins that normally remove those monoamines from the synaptic cleft. While almost certainly an urban legend, there have been anecdotal reports of a perforated septum resulting from even just a few uses of ethylphenidate by insufflation (snorting), This is almost certainly due to ethylphenidate being caustic or containing caustic impurities, some users also report the drug is extremely painful to insuflate, however this is likely hyperbole stemming from the niche reputation of the drug.
Synonyms ethylphenidate;2-Piperidineaceticacid, a-phenyl-, ethyl ester;Ethyphenidate;Ethylphenidate 2-Piperidineaceticacid, a-phenyl-, ethyl ester;ethyl 2-phenyl-2-piperidin-2-ylacetate HCl;phenyl-piperidyl-acetic acid ethyl ester;alpha-Phenyl-2-piperidineace
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10.1016/j.forsciint.2015.12.045. Epub 2016 Jan 7. PubMed PMID: 26829338.


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2015 Jul 22. Review. PubMed PMID: 26195274.


3: Parks C, McKeown D, Torrance HJ. A review of ethylphenidate in deaths in east
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4: Patrick KS, Corbin TR, Murphy CE. Ethylphenidate as a selective dopaminergic
agonist and methylphenidate-ethanol transesterification biomarker. J Pharm Sci.
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PMID: 25303048; PubMed Central PMCID: PMC4237660.


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Internet-Purchased Ethylphenidate. J Clin Psychopharmacol. 2015 Aug;35(4):472-3.
doi: 10.1097/JCP.0000000000000360. PubMed PMID: 26061611.


6: Bell GH, Novak AJ, Griffin WC 3rd, Patrick KS. Transdermal and oral
dl-methylphenidate-ethanol interactions in C57BL/6J mice: transesterification to
ethylphenidate and elevation of d-methylphenidate concentrations. J Pharm Sci.
2011 Jul;100(7):2966-78. doi: 10.1002/jps.22476. Epub 2011 Jan 14. PubMed PMID:
21240977; PubMed Central PMCID: PMC4429779.


7: Soussan C, Kjellgren A. /Chasing the high/ - experiences of ethylphenidate as
described on international internet forums. Subst Abuse. 2015 Mar 5;9:9-16. doi:
10.4137/SART.S22495. eCollection 2015. PubMed PMID: 25788832; PubMed Central
PMCID: PMC4354466.
PubChem Compound 3080846
Last Modified Nov 11 2021
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